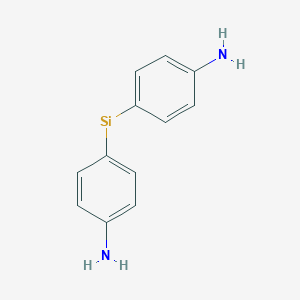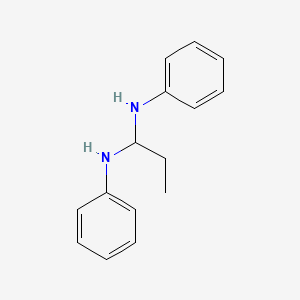
1-N,1-N'-diphenylpropane-1,1-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,1-N’-Diphenylpropane-1,1-diamine is an organic compound with the molecular formula C15H18N2. It is characterized by the presence of two phenyl groups attached to a propane backbone with two amine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-N,1-N’-Diphenylpropane-1,1-diamine can be synthesized through several methods. One common approach involves the reaction of chalcone with hydrazine hydrate, followed by N-N cleavage . This method is often used to prepare highly substituted derivatives of the compound.
Industrial Production Methods: In industrial settings, the production of 1-N,1-N’-diphenylpropane-1,1-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1-N,1-N’-Diphenylpropane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives with different degrees of hydrogenation.
Aplicaciones Científicas De Investigación
1-N,1-N’-Diphenylpropane-1,1-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-N,1-N’-diphenylpropane-1,1-diamine involves its interaction with specific molecular targets and pathways. For instance, its estrogenic activity is mediated through binding to estrogen receptors, influencing gene expression and cellular responses . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative processes .
Comparación Con Compuestos Similares
1,3-Diphenylpropane-1,3-diamine: This compound has a similar structure but differs in the position of the amine groups.
N,N’-Diphenyl-1,3-propanediamine: Another related compound with variations in the substitution pattern.
**
Propiedades
Número CAS |
33963-10-9 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
1-N,1-N'-diphenylpropane-1,1-diamine |
InChI |
InChI=1S/C15H18N2/c1-2-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15-17H,2H2,1H3 |
Clave InChI |
MNAOHADFSKNJBS-UHFFFAOYSA-N |
SMILES canónico |
CCC(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


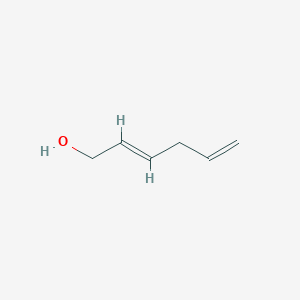
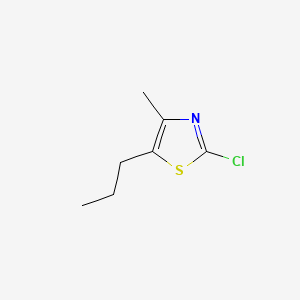
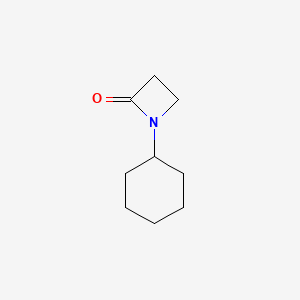

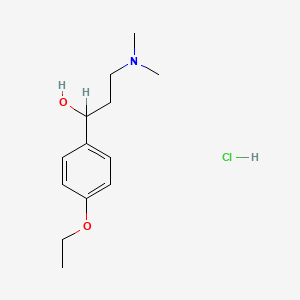
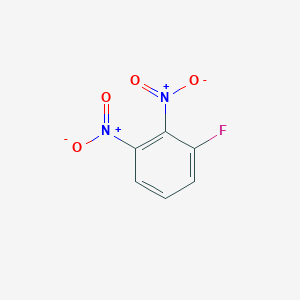
![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)

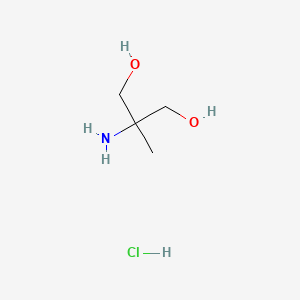
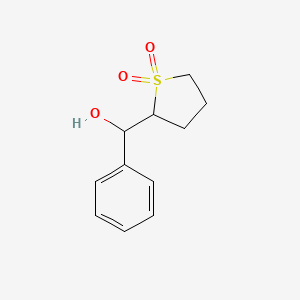
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)
